molecular formula C12H22N2O4 B7794413 N-Boc-2-(piperidin-3-yl)glycine

N-Boc-2-(piperidin-3-yl)glycine

Cat. No.: B7794413
M. Wt: 258.31 g/mol
InChI Key: YQCHKZLUQNZNET-UHFFFAOYSA-N
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Description

N-Boc-2-(piperidin-3-yl)glycine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(piperidin-3-yl)glycine typically involves the protection of the amino group of 2-(piperidin-3-yl)glycine with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of 2-(piperidin-3-yl)glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar protection strategies. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(piperidin-3-yl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidine derivatives .

Scientific Research Applications

N-Boc-2-(piperidin-3-yl)glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-(piperidin-3-yl)glycine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-2-(piperidin-3-yl)glycine is unique due to its combination of the glycine moiety and the Boc-protected piperidine ring. This structure provides versatility in synthetic applications and potential biological activity .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCHKZLUQNZNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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